molecular formula C24H50O8 B12560801 Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol CAS No. 143152-66-3

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B12560801
CAS No.: 143152-66-3
M. Wt: 466.6 g/mol
InChI Key: HZMBTZDBKDJIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (CDCl₃, 400 MHz) :

  • δ 0.88 (t, 3H, J = 6.8 Hz): Terminal dodecyl CH₃.
  • δ 1.26 (m, 20H): Methylene protons in dodecyl chain.
  • δ 1.55 (quin, 2H, J = 6.5 Hz): CH₂ adjacent to ether oxygen.
  • δ 2.05 (s, 3H): Acetate methyl group.
  • δ 3.38–3.65 (m, 16H): Ethoxy and backbone CH₂ groups.
  • δ 4.15 (t, 2H, J = 4.8 Hz): Ester-linked CH₂.

¹³C NMR (CDCl₃, 100 MHz) :

  • δ 14.1: Dodecyl CH₃.
  • δ 22.7–31.9: Dodecyl CH₂.
  • δ 62.1–70.8: Ethoxy and backbone CH₂.
  • δ 170.5: Ester carbonyl.

Mass Spectrometric Fragmentation Patterns

Key fragments in electron ionization (EI-MS) include:

  • m/z 462.7 : Molecular ion peak ([M]⁺).
  • m/z 331.2 : Loss of dodecyl chain (C₁₂H₂₅, 170.3 Da).
  • m/z 211.1 : Cleavage at ester bond (CH₃COO- + ethoxy units).
  • m/z 89.0 : Ethylene glycol dimer ([HO(CH₂CH₂O)₂H]⁺).

Fragmentation pathways prioritize ether bond cleavage over ester rupture due to lower bond dissociation energies (BDE ≈ 70 kcal/mol for C-O vs. 85 kcal/mol for C=O).

Infrared Absorption Profile Analysis

FT-IR (neat, cm⁻¹) :

  • 1742 : Strong C=O stretch from ester.
  • 1245, 1098 : Asymmetric and symmetric C-O stretches of ester and ether groups.
  • 1115 : Ether C-O-C bending.
  • 2854–2926 : Aliphatic C-H stretches (dodecyl chain).

Notably absent are O-H stretches (3200–3500 cm⁻¹), confirming complete esterification of the terminal ethanol.

Properties

CAS No.

143152-66-3

Molecular Formula

C24H50O8

Molecular Weight

466.6 g/mol

IUPAC Name

acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H46O6.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23;1-2(3)4/h23H,2-22H2,1H3;1H3,(H,3,4)

InChI Key

HZMBTZDBKDJIKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol typically involves the reaction of dodecyl alcohol with ethylene oxide to form a series of ethoxylated intermediates. These intermediates are then further reacted with acetic acid to introduce the acetic acid moiety. The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperatures to ensure the desired degree of ethoxylation.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the ethoxylation process is carefully monitored. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1.1. Solvent in Chemical Reactions

This compound is utilized as a solvent in various organic reactions, particularly those involving polymerization processes. Its ether functionalities enhance solubility for polar and non-polar compounds, making it suitable for reactions requiring a versatile medium.

1.2. Surfactant in Formulations

Due to its amphiphilic nature, this compound serves as an effective surfactant in formulations for detergents and emulsions. Its ability to reduce surface tension aids in the formation of stable emulsions, which is crucial in cosmetic and pharmaceutical products.

1.3. Biodegradable Materials

Research indicates that derivatives of acetic acid can be integrated into biodegradable plastics, enhancing their environmental sustainability. The incorporation of this compound into polymer matrices can improve mechanical properties while maintaining biodegradability .

2.1. Cosmetics and Personal Care

In the cosmetics industry, this compound is used in formulations for skin care products due to its moisturizing properties. Its ether groups help solubilize active ingredients, improving product efficacy.

2.2. Agricultural Chemicals

The compound is explored as a potential ingredient in agricultural formulations, particularly as a surfactant for herbicides and pesticides. Its ability to enhance the spreading and adherence of active ingredients on plant surfaces can improve the effectiveness of these chemicals .

2.3. Food Industry

As a food additive, this compound can be employed as a preservative or flavor enhancer due to its acetic acid component, which has established antimicrobial properties.

3.1. Hydrodeoxygenation Studies

A study focused on the hydrodeoxygenation of acetic acid using Ni-promoted Cu-based catalysts highlighted the potential of acetic acid derivatives in catalysis . The research demonstrated that these compounds could enhance reaction rates significantly when optimized conditions are applied.

3.2. Emulsion Stability Testing

In a series of experiments assessing the stability of emulsions containing various surfactants, it was found that formulations including this acetic acid derivative exhibited superior stability compared to traditional surfactants, suggesting its potential for use in high-performance cosmetic products.

Data Tables

Application AreaSpecific Use CaseBenefits
Scientific ResearchSolvent for organic reactionsVersatile solubility for diverse compounds
IndustrialSurfactant in detergentsImproved emulsion stability
CosmeticsMoisturizing agentEnhanced solubilization of active ingredients
AgricultureSurfactant in herbicidesIncreased efficacy through better adherence
Food IndustryPreservativeAntimicrobial properties

Mechanism of Action

The mechanism of action of acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol involves its ability to interact with lipid bilayers and proteins. The compound integrates into lipid bilayers, disrupting hydrophobic interactions and allowing for the solubilization of proteins while preserving their native structures and functions. This property makes it valuable in various biochemical and pharmaceutical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related ethoxylated alcohols and surfactants, focusing on alkyl chain length, ethoxy units, molecular weight, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS RN) Molecular Formula Molecular Weight Alkyl Chain Ethoxy Units Key Applications
Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol ~C22H44O7 ~444.6 C12 4 Emulsifiers, detergents, solubilizers
2-[2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethoxy]ethanol (1559-37-1) C14H30O4 262.39 C8 (branched) 3 Solvents, industrial coatings
Diethylene glycol monolauryl ether (C12E2) C16H34O4 290.44 C12 2 Wetting agents, low-foam detergents
2-[2-(Tridecyloxy)ethoxy]ethanol (14663-73-1) C17H36O3 288.47 C13 2 Heavy-duty cleaners, lubricants
2-(2-Methoxyethoxy)ethanol (111-77-3) C5H12O3 120.15 None (methoxy) 2 Solvent for resins, inks

Key Structural and Functional Insights:

Alkyl Chain Length :

  • The target compound’s C12 chain provides strong hydrophobic interactions, making it suitable for stabilizing oil-in-water emulsions. In contrast, the C8 ethylhexyl derivative (CAS 1559-37-1) is less hydrophobic, favoring solvent applications .
  • The C13 analog (CAS 14663-73-1) has higher hydrophobicity, ideal for harsh cleaning applications but lower water solubility .

Ethoxy Units: Increasing ethoxy units enhance hydrophilicity. The target compound’s four ethoxy groups improve water solubility compared to C12E2 (two ethoxy units), which is more lipophilic and used in low-foam formulations . Smaller analogs like 2-(2-methoxyethoxy)ethanol (two ethoxy units) lack alkyl chains, acting primarily as polar solvents .

Molecular Weight and Applications :

  • Higher molecular weight (e.g., ~444.6 g/mol for the target) correlates with increased viscosity and stability in emulsions. Lower-weight compounds (e.g., 262.39 g/mol for the C8 derivative) are volatile and suited for coatings .

Research Findings:

  • Biochemical Interactions: Ethoxylated alcohols like the target compound exhibit reduced cytotoxicity compared to shorter-chain glycol ethers (e.g., 2-(2-methoxyethoxy)ethanol), which are regulated due to reproductive toxicity .
  • Surface Activity : The C12E4 structure achieves a balance between hydrophilic and lipophilic properties, with a critical micelle concentration (CMC) estimated to be lower than C12E2 but higher than C13E2 analogs .
  • Regulatory Status : Glycol ethers with ≥4 ethoxy units (e.g., the target compound) are generally classified as less hazardous under REACH, unlike smaller analogs flagged for stricter handling .

Biological Activity

Chemical Overview

The compound in focus, Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol], is a complex ether alcohol with the molecular formula C16H34O9C_{16}H_{34}O_9 and a molecular weight of approximately 370.4358 g/mol. It is also known by various names, including Octaethylene glycol and PE8. The compound features multiple ethylene glycol units, which contribute to its solubility and biological activity.

The biological activity of this compound can be attributed to its ability to interact with biological membranes due to its amphiphilic nature. The long hydrophobic dodecyl chain facilitates membrane penetration, while the hydrophilic ethylene glycol units enhance solubility in aqueous environments.

Key Biological Activities:

  • Antimicrobial Properties:
    • The compound exhibits significant antimicrobial activity against various bacterial strains, likely due to its membrane-disrupting capabilities.
  • Cell Membrane Interaction:
    • Studies have shown that compounds with similar structures can alter membrane fluidity and permeability, potentially leading to cell lysis in microbial cells.
  • Potential Use in Drug Delivery:
    • Its amphiphilic nature makes it a candidate for drug delivery systems, facilitating the encapsulation and release of therapeutic agents.

Case Studies

  • Antimicrobial Efficacy:
    • A study demonstrated that derivatives of ethylene glycol ethers showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the dodecyl chain enhances this effect through improved membrane interaction .
  • Cytotoxicity Assessments:
    • In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines, revealing that while some derivatives are cytotoxic at high concentrations, they can be safe at lower doses, indicating a potential therapeutic window .
  • Drug Delivery Applications:
    • Research has indicated that polyethylene glycol (PEG) derivatives can improve the bioavailability of poorly soluble drugs. This compound's structure suggests it could serve a similar purpose in enhancing drug solubility and stability .

Data Tables

PropertyValue
Molecular FormulaC16H34O9
Molecular Weight370.4358 g/mol
CAS Registry Number5117-19-1
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityVaries by concentration

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Ethylene glycol ethers have been reported as mild irritants in dermal exposure studies .
  • Long-term exposure studies are needed to fully understand the potential reproductive toxicity associated with its derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.